![molecular formula C9H9N3O2 B2756725 1-乙基吡唑并[3,4-b]吡啶-5-甲酸 CAS No. 926207-75-2](/img/structure/B2756725.png)

1-乙基吡唑并[3,4-b]吡啶-5-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

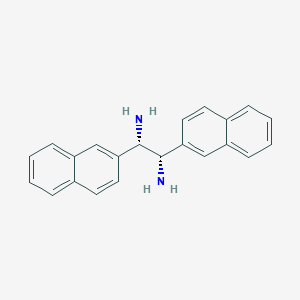

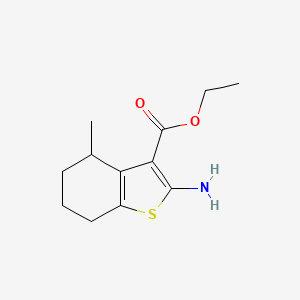

“1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Molecular Structure Analysis

The molecular structure of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is represented by the molecular formula C7H10N2O2 . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” involve a sequential opening/closing cascade reaction . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” include its appearance, which is white to cream or pale yellow in color. It is available in the form of crystals or powder or crystalline powder. The assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%. The melting point (clear melt) is 136.0-145.0°C .

科学研究应用

选择性抑制 A1 腺苷受体

1-乙基吡唑并[3,4-b]吡啶-5-羧酸衍生物已被探索其选择性抑制 A1 腺苷受体的潜力。这项研究旨在提高化合物对 A1 受体亚型的选择性和亲和力,并将其与其他吡唑并吡啶进行比较。该研究合成了一系列 4-氨基吡唑并[3,4-b]吡啶 5-羧酸酯,其对 A1 腺苷受体的亲和力和选择性显示出显着提高,为治疗应用提供了一个有希望的途径 (Manetti 等人,2005 年)。

CRF(1) 拮抗剂的开发

该化合物还作为合成针对促皮质激素释放因子 1 型 (CRF1) 受体的衍生物的基础。通过优化过程,研究人员开发了具有亚纳摩尔结合亲和力的化合物,表明具有高效 CRF(1) 拮抗剂的潜力。这些发现表明 1-乙基吡唑并[3,4-b]吡啶-5-羧酸骨架适用于开发具有显着生物活性的化合物 (Huang 等人,2003 年)。

抗肿瘤和抗菌活性

此外,1-乙基吡唑并[3,4-b]吡啶-5-羧酸的衍生物已被合成,目的是探索其抗肿瘤和抗菌活性。合成了新的含 N-芳基吡唑的烯胺酮,导致发现了对人乳腺癌和肝癌细胞系表现出细胞毒性作用的化合物,与已知的标准治疗方法相当。这项研究为开发针对癌症和微生物感染的新治疗剂开辟了途径 (Riyadh,2011 年)。

光物理性质研究

吡唑并[3,4-b]吡啶骨架也已用于光物理性质的研究。对具有各种取代基的吡唑并[3,4-b]吡啶的研究表明了这些修饰对荧光性质的影响。这一研究领域不仅有助于理解这些化合物的物理行为,还提供了对其在材料科学中的潜在应用的见解,例如在荧光探针或材料的开发中 (Patil 等人,2011 年)。

作用机制

Target of Action

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Mode of Action

It’s known that the compound is part of the pyrazolo[3,4-b]pyridine family, which is known to interact with various biological targets due to its structural similarity with purine bases adenine and guanine .

Biochemical Pathways

It’s known that pyrazolo[3,4-b]pyridine derivatives can influence a wide range of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Compounds of the pyrazolo[3,4-b]pyridine family have been associated with a range of biological activities, including antibacterial, antiviral, antifungal, and antitumor effects .

生化分析

Cellular Effects

The specific cellular effects of 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid are not well-documented. Related pyrazolo[3,4-b]pyridine derivatives have shown inhibitory effects on certain cellular processes. For instance, some derivatives have been found to inhibit TRKA, a receptor associated with cell proliferation and differentiation .

Molecular Mechanism

Related compounds have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid in laboratory settings. Related compounds have been synthesized and studied for their stability and long-term effects on cellular function .

属性

IUPAC Name |

1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-12-8-6(5-11-12)3-7(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCGGUUHASJKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C=C2C=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)sulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2756642.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)

![Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2756644.png)

![[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2756649.png)

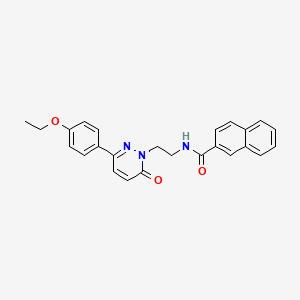

![N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2756651.png)

![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)

![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)